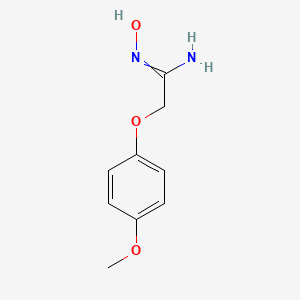

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine

Descripción general

Descripción

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxy-phenoxy group, and an acetamidine moiety, which contribute to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine typically involves the reaction of a suitable precursor with hydroxylamine and other reagents under controlled conditions. One common method includes the use of carboxylic acid derivatives, which are reacted with hydroxylamine in the presence of coupling agents like 1-[3-(Dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (EDC) to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The acetamidine moiety can be reduced under specific conditions to yield amine derivatives.

Substitution: The methoxy-phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine typically involves the reaction of suitable precursors with hydroxylamine and other reagents under controlled conditions. Common methods include:

- Carboxylic Acid Derivatives : Reacting with hydroxylamine in the presence of coupling agents like EDC (1-[3-(Dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride).

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form oxo derivatives.

- Reduction : The acetamidine moiety can be reduced to yield amine derivatives.

- Substitution : The methoxy-phenoxy group can participate in nucleophilic substitution reactions.

Major Products Formed

The major products from these reactions include oxo derivatives, amine derivatives, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex molecules.

- Reagent : Used in various organic reactions.

Biology

- Enzyme Inhibition : The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine

Research is ongoing to explore its therapeutic applications, particularly in:

- Cancer Treatment : Investigating its potential as an anti-cancer agent.

- Inflammatory Conditions : Exploring its use in treating inflammatory diseases.

Industry

It is utilized in developing specialty chemicals and materials with specific properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications.

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects against α-glucosidase, derivatives of N-Hydroxy compounds demonstrated varying potencies. For instance, certain modifications at the para position significantly enhanced inhibitory activity compared to their methyl counterparts. The most potent derivative showed an IC50 value of 26.0 µM, indicating strong enzyme inhibition capabilities .

Case Study 2: Drug Development Potential

Research has highlighted the potential of N-Hydroxy compounds in developing new drugs targeting metabolic syndromes and inflammatory diseases. These studies emphasize the importance of structural variations for enhancing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-Hydroxy-2-(4-Methoxy-Benzenesulfonyl)Benzamide

- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications .

Actividad Biológica

N-Hydroxy-2-(4-Methoxy-Phenoxy)-Acetamidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the compound's synthesis, biological mechanisms, and various applications, supported by research findings and data.

Chemical Structure and Properties

This compound possesses a distinctive chemical structure characterized by the presence of a hydroxyl group, a methoxy group, and an acetamidine functional group. Its molecular formula is C11H16N2O2, with a molar mass of approximately 225.23 g/mol. The configuration of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. The hydroxyl and methoxy groups can form hydrogen bonds or engage in hydrophobic interactions with target biomolecules, enhancing its inhibitory effects on various enzymes involved in disease processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting potential use in treating infections.

- Enzyme Inhibition : It has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease. In vitro assays have demonstrated significant inhibitory effects, with IC50 values comparable to established inhibitors .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) | |

| Anti-inflammatory | Modulates inflammatory response |

Case Study: Acetylcholinesterase Inhibition

In a study examining the potential of this compound as an AChE inhibitor, researchers utilized molecular docking techniques alongside in vitro assays. The compound demonstrated a binding affinity similar to that of known AChE inhibitors, indicating its potential for therapeutic application in cognitive disorders like Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of precursor compounds under controlled conditions. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique functional groups. Below is a comparison table highlighting similar compounds:

| Compound Name | Unique Features |

|---|---|

| N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide | Contains a piperazine ring; potential for enhanced solubility |

| 4-Methoxyphenylacetamide | Simpler structure; lacks hydroxyl functionality |

| 2-(4-Methoxyphenyl)-N,N-dimethylacetamide | Dimethylamino group may enhance lipophilicity |

The distinct combination of hydroxyl and acetamidine groups in this compound may contribute to its unique biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.